2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid
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Overview
Description
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H12ClNO5 and its molecular weight is 393.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Synthesis of derivatives similar to 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid involves intricate chemical reactions. For instance, Kandinska et al. (2006) detailed the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, resulting in mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study underscores the complexity of synthesizing compounds with specific configurations and highlights the role of solvents and temperature in steering the reaction towards desired isomers Molecules, 2006.
Pro-drug Systems
Berry et al. (1997) explored the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system, demonstrating the utility of furan derivatives in developing targeted drug delivery mechanisms, especially for treating hypoxic solid tumors Journal of The Chemical Society-perkin Transactions 1, 1997.
Antimicrobial Applications
A series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones synthesized and evaluated for their anti-inflammatory and antibacterial activities indicated significant activity against Staphylococcus aureus and Escherichia coli. This research, conducted by Alam et al. (2011), points to the promise of furan-quinoline derivatives in developing new antimicrobial agents Journal of The Serbian Chemical Society, 2011.
Enzyme-catalyzed Transformations
Research into the enzyme-catalyzed oxidation of bio-derived furans, such as 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcases the potential of biological systems to transform furan derivatives into valuable chemicals. Dijkman, Groothuis, and Fraaije (2014) detailed an enzyme that performs four consecutive oxidations, transforming 5-hydroxymethylfurfural into furan-2,5-dicarboxylic acid efficiently, highlighting the environmental benefits of such biocatalytic processes Angewandte Chemie, 2014.
Catalytic Transformations for Sustainable Chemistry
Gupta et al. (2015) reported the catalytic transformation of bio-derived furans to ketoacids and diketones using water-soluble ruthenium catalysts. This work emphasizes the role of sustainable catalysts in converting biomass-derived compounds into valuable chemical products, supporting the development of green chemical processes Green Chemistry, 2015.
Mechanism of Action
Target of Action
Furan derivatives, including this compound, have been explored for their potential antibacterial properties . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .
Biochemical Pathways
Furan derivatives can influence a wide range of biochemical pathways due to their diverse biological and pharmacological characteristics .
Result of Action
Furan derivatives have shown a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid are not fully understood yet. Furan derivatives, including this compound, have been explored for their potential antibacterial properties . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Cellular Effects
The cellular effects of this compound are currently under investigation. As a furan derivative, it may exhibit a wide range of biological and pharmacological characteristics
Properties
IUPAC Name |
2-[5-(2-carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO5/c22-11-5-6-16-14(9-11)15(21(26)27)10-17(23-16)19-8-7-18(28-19)12-3-1-2-4-13(12)20(24)25/h1-10H,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOXUDREGVJRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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